N-(3,4-dimethylphenyl)-N'-phenylurea
Description
N-(3,4-Dimethylphenyl)-N'-phenylurea is a substituted urea derivative characterized by two aromatic rings: a 3,4-dimethylphenyl group and a phenyl group linked via a urea (-NH-CONH-) bridge. Urea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The 3,4-dimethyl substitution on the phenyl ring introduces steric and electronic effects that influence the compound’s physicochemical properties, solubility, and biological activity.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-8-9-14(10-12(11)2)17-15(18)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGSWYNOHOZGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-N’-phenylurea typically involves the reaction of 3,4-dimethylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-dimethylaniline+phenyl isocyanate→N-(3,4-dimethylphenyl)-N’-phenylurea
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of N-(3,4-dimethylphenyl)-N’-phenylurea can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed:
Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N’-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(3,4-dimethylphenyl)-N'-phenylurea and related urea derivatives:
Key Observations:
Substituent Effects: Electron-Donating vs. Steric Hindrance: The 3,4-dimethyl substitution creates steric bulk, which may reduce binding affinity to biological targets compared to smaller substituents (e.g., methoxy in metoxuron) .
Biological Activity :
- Anticancer urea derivatives like CTPPU rely on chloro and trifluoromethyl groups for activity, suggesting that the target compound’s dimethyl groups may confer distinct mechanisms or lower potency .
- Herbicidal activity in diuron and fenuron is linked to chloro or dimethyl groups on the phenyl ring; the target compound’s dimethyl groups may position it as a moderate herbicide with altered selectivity .
Physicochemical Properties: The molecular weight (238.3 g/mol) and hydrophobicity of this compound suggest moderate water solubility, comparable to fenuron but lower than polar derivatives like N-(4-cyanophenyl)-N'-phenylurea .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
